Product packaging for 5-Chloro-1-phthalimidopentane(Cat. No.:)

5-Chloro-1-phthalimidopentane

Cat. No.: B8487208
M. Wt: 251.71 g/mol
InChI Key: KPJDWMQITNQCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-phthalimidopentane is a bifunctional organic compound that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry research. This molecule features two key reactive sites: a phthalimide group, which functions as a protected amine, and a terminal alkyl chloride. The phthalimide group is a widely used protecting group for amines, stable under various reaction conditions yet readily removable with hydrazine to regenerate the primary amine functionality . The alkyl chloride is an effective electrophile, allowing the molecule to participate in nucleophilic substitution reactions (SN2) to form carbon-nitrogen or carbon-carbon bonds . This combination makes this compound a versatile precursor for the synthesis of more complex nitrogen-containing molecules. Its primary research application is as an intermediate in the construction of pharmacologically active compounds. Specifically, N-substituted phthalimide derivatives with halogenated alkyl chains are key intermediates in the synthesis of active pharmaceutical ingredients, such as the antimalarial drug primaquine . The compound enables the introduction of a five-carbon spacer arm with a terminal amine into a target molecule, a structure common in various drug candidates and biological probes. Researchers value this reagent for its role in designing and synthesizing new molecular entities for biological testing and structure-activity relationship (SAR) studies. Handling should be conducted in a well-ventilated laboratory using appropriate personal protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClNO2 B8487208 5-Chloro-1-phthalimidopentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

2-(5-chloropentyl)isoindole-1,3-dione

InChI

InChI=1S/C13H14ClNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2

InChI Key

KPJDWMQITNQCCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Chloro-1-phthalimidopentane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the 5-chloropentyl chain are observed.

The four protons on the benzene (B151609) ring of the phthalimide moiety are chemically non-equivalent but exhibit similar electronic environments, resulting in complex multiplets typically found in the downfield region of the spectrum, between δ 7.70 and 7.90 ppm. This characteristic pattern is a hallmark of the phthalimide group.

The protons of the pentyl chain appear as distinct signals in the upfield region. The methylene (B1212753) group attached directly to the phthalimide nitrogen (N-CH₂) is deshielded and resonates as a triplet at approximately δ 3.71 ppm. The methylene group bonded to the chlorine atom (Cl-CH₂) is also deshielded, appearing as a triplet around δ 3.55 ppm. The remaining three methylene groups in the middle of the chain are less deshielded and produce overlapping multiplets in the range of δ 1.48 to 1.90 ppm. The integration of these signals confirms the presence of the correct number of protons in each unique position.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Phthalimide (Aromatic)7.70 - 7.90Multiplet4H
N-CH₂-~3.71Triplet2H
-CH₂-CH₂-N~1.78Multiplet2H
-CH₂-CH₂-Cl~1.84Multiplet2H
Cl-CH₂-CH₂-~1.48Multiplet2H
Cl-CH₂-~3.55Triplet2H

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in this compound.

The phthalimide group is characterized by three signals. The two equivalent carbonyl carbons (C=O) of the imide function produce a signal in the far downfield region, typically around δ 168.4 ppm. The two quaternary carbons of the benzene ring to which the carbonyl groups are attached appear at approximately δ 132.1 ppm, while the four protonated aromatic carbons give rise to signals at about δ 123.2 and δ 134.0 ppm.

The five carbon atoms of the chloropentyl chain are also clearly resolved. The carbon attached to the nitrogen (N-C) is found at approximately δ 37.9 ppm. The carbon bearing the chlorine atom (Cl-C) resonates further downfield at about δ 44.5 ppm. The signals for the three internal methylene carbons appear at approximately δ 28.1, δ 26.2, and δ 32.0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentChemical Shift (δ, ppm)
C=O (Imide)~168.4
C-Ar (CH)~134.0
C-Ar (Quaternary)~132.1
C-Ar (CH)~123.2
N-CH₂-~37.9
-CH₂-CH₂-N~28.1
-CH₂-CH₂-CH₂-~26.2
-CH₂-CH₂-Cl~32.0
Cl-CH₂-~44.5

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The most prominent features in the IR spectrum are the strong absorption bands associated with the phthalimide group. The asymmetric stretching vibration of the imide carbonyl (C=O) groups results in a strong band around 1770 cm⁻¹, while the symmetric C=O stretch appears as another strong band near 1715 cm⁻¹. The spectrum also shows characteristic absorptions for the aromatic C-H bonds (above 3000 cm⁻¹) and the C=C bonds of the benzene ring (around 1600 and 1470 cm⁻¹).

The aliphatic 5-chloropentyl chain is identified by the C-H stretching vibrations of its methylene groups, which appear as sharp peaks in the 2850-2960 cm⁻¹ region. The presence of the chlorine atom is confirmed by a C-Cl stretching band in the fingerprint region, typically between 650 and 750 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeAbsorption Range (cm⁻¹)Intensity
Aromatic C-HStretching3050 - 3100Medium
Aliphatic C-HStretching2850 - 2960Medium-Strong
Imide C=OAsymmetric Stretching~1770Strong
Imide C=OSymmetric Stretching~1715Strong
Aromatic C=CStretching~1600, ~1470Medium
C-NStretching1300 - 1390Medium
C-ClStretching650 - 750Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

The molecular formula of this compound is C₁₃H₁₄ClNO₂. The calculated molecular weight is approximately 251.71 g/mol . The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 251. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), an isotopic peak (M+2) at m/z 253, with an intensity of about one-third of the M⁺ peak, is also expected, providing definitive evidence for the presence of one chlorine atom.

The fragmentation pattern is also highly informative. A common fragmentation pathway for N-alkylphthalimides is the cleavage of the alkyl chain, leading to the formation of a stable phthalimide-containing fragment. The base peak in the spectrum is often observed at m/z 160, corresponding to the [C₈H₄NO₂]⁺ fragment, or at m/z 147, corresponding to the phthalimide radical cation [C₈H₅NO₂]⁺•. Other characteristic fragments of the phthalimide ring, such as ions at m/z 130, 104, and 76, may also be present.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of synthesized this compound and for its separation from reaction byproducts and starting materials.

Thin Layer Chromatography (TLC) is a rapid, simple, and effective technique for monitoring reaction progress and evaluating the purity of a sample. For this compound, a silica (B1680970) gel plate typically serves as the stationary phase.

The mobile phase, or eluent, is usually a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the solvent system is optimized to achieve a clear separation of the desired product from any impurities. The compound, being moderately polar, is expected to have a retention factor (Rf) value between 0.3 and 0.7 in an appropriately chosen solvent system.

Visualization of the separated spots on the TLC plate is accomplished under a UV lamp (at 254 nm), where the phthalimide group, a UV-active chromophore, will appear as a dark spot against a fluorescent background. This allows for a qualitative assessment of the sample's purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of this compound. It is primarily used to assess the purity of the synthesized compound and to monitor the progress of reactions involving it. A validated reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. ptfarm.plepa.gov

In a common setup, a C18 column is used as the stationary phase, which effectively separates compounds based on their hydrophobicity. epa.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer or water with a perchloric acid modifier. epa.govsielc.com This gradient elution allows for the efficient separation of the target compound from starting materials, byproducts, and other impurities. nih.gov Detection is typically achieved using a UV detector set at a wavelength where the phthalimide chromophore exhibits strong absorbance, such as 239 nm. ptfarm.pl

The resulting chromatogram provides the retention time, a characteristic value for the compound under specific conditions, and the peak area, which is proportional to its concentration. For quantitative analysis, the method is validated for parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. ptfarm.plnih.gov For instance, validation studies for similar compounds often demonstrate good linearity with correlation coefficients (r²) greater than 0.99 and high precision, with relative standard deviation (RSD) values for intra- and inter-day variability typically below 2%. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of N-Alkylphthalimides.
ParameterTypical Condition/Value
Stationary Phase C18 Column (e.g., LiChrosorb® 100 RP-18, 5 µm) ptfarm.pl
Mobile Phase Acetonitrile and Aqueous Buffer (e.g., Phosphate Buffer pH 2) ptfarm.pl
Elution Mode Gradient nih.gov
Flow Rate ~1.0 mL/min
Detection UV Absorbance at ~239 nm ptfarm.pl
Column Temperature Ambient or controlled (e.g., 25 °C)

Time-Resolved UV/Vis Spectroscopy in Photochemical Studies of N-Alkylphthalimides

Time-resolved UV/Vis spectroscopy is a powerful technique used to investigate the photophysical and photochemical properties of N-alkylphthalimides by studying the short-lived transient species generated upon photoexcitation. nih.govnih.gov This method provides critical insights into reaction mechanisms, excited-state dynamics, and the formation of intermediates like triplet states or radicals. nih.gov

In these experiments, a solution of the N-alkylphthalimide is excited with a short, high-energy laser pulse (pump pulse), typically in the UV region (e.g., 248, 308, or 300 nm). nih.govnih.gov The resulting changes in absorption are then monitored over time using a second, broad-spectrum light source (probe pulse), allowing for the detection of transient absorption spectra on timescales ranging from femtoseconds to microseconds. nih.gov

Studies on various N-alkylphthalimides have revealed several key characteristics. Generally, these compounds exhibit a low quantum yield of fluorescence (Φf < 10⁻²), indicating that fluorescence is not a major deactivation pathway for the excited singlet state. nih.gov Instead, intersystem crossing to the triplet state is often a significant process. The properties of this triplet state, such as its absorption spectrum (T-T absorption) and lifetime, can be thoroughly examined. nih.gov For example, upon UV irradiation, N-phthaloylglycine shows a strong positive difference absorption signature with a band around 380 nm. nih.gov The triplet state is often the photo-reactive species responsible for subsequent chemical transformations. nih.govnih.gov This technique is crucial for elucidating whether a photochemical reaction proceeds via energy transfer, electron transfer, or photo-induced charge separation. nih.gov

Table 2: Photophysical and Photochemical Data for Representative N-Alkylphthalimides from Time-Resolved Spectroscopy.
Compound/ClassExcitation Wavelength (nm)Key ObservationsReference
N-phthaloyl-methionine248 or 308Low fluorescence quantum yield (Φf < 0.01); Low triplet population at room temp; Suggests photoinduced charge separation. nih.gov
N-phthaloyltranexamic acid248 or 308Low fluorescence quantum yield; Substantial singlet oxygen formation; Decomposition quantum yield of 0.2-0.5. nih.gov
N-phthaloylglycine300Transient absorption maximum observed at 392 nm (nanosecond study); Strong transient absorption band around 380 nm (femtosecond study). nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction, particularly single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional molecular structure of compounds like this compound in the solid state. wikipedia.orgnih.gov This technique provides unambiguous confirmation of the compound's constitution and configuration, as well as detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. wikipedia.orgnih.gov

To perform the analysis, a high-quality single crystal of the compound is grown and mounted in a diffractometer. libretexts.org The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. nih.gov The intensities and geometric arrangement of the diffracted spots are used to calculate an electron density map of the repeating unit in the crystal (the unit cell), from which the positions of all atoms can be determined. nih.gov

For phthalimide derivatives, X-ray analysis has been used to confirm structures, reveal molecular conformations, and understand supramolecular assembly. nih.govrsc.org For example, studies have shown that some phthalimide molecules adopt a folded geometry stabilized by intramolecular interactions. nih.gov The analysis also elucidates how molecules are arranged in the crystal lattice through interactions like hydrogen bonds and π–π stacking, which influence the material's physical properties. nih.govrsc.org The final refined structure is typically evaluated by a parameter known as the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data. nih.gov

Table 3: Illustrative Crystallographic Data for Phthalimide Derivatives.
CompoundCrystal SystemSpace GroupUnit Cell Parameters
Small molecule 1 (bithiophene-phthalimide with 1-ethylpropyl chains)MonoclinicC2/CNot specified
Small molecule 2 (bithiophene-phthalimide with 1-methylbutyl chains)MonoclinicP2(1)/cNot specified
Small molecule 3 (bithiophene-phthalimide with pentyl chains)TriclinicP-1Not specified
Compound 5 (bithiophene-phthalimide with hexyl chains)MonoclinicP2(1)/nNot specified

Note: This table, based on data from a study on various bithiophene-phthalimide derivatives rsc.org, illustrates the type of information obtained from X-ray diffraction analysis. Specific parameters for this compound would require a dedicated crystallographic study.

Computational and Theoretical Investigations of N Alkylphthalimides

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions involving N-alkylphthalimides. These calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction kinetics, providing a detailed picture of how these molecules are formed and transformed.

Computational Studies on Intramolecular Cyclization and Dehydration Processes

The formation of the phthalimide (B116566) ring from a precursor such as a phthalamic acid derivative involves a two-step mechanism: an intramolecular nucleophilic attack leading to a tetrahedral intermediate, followed by a dehydration step. Computational studies, often employing methods like the second-order Møller-Plesset perturbation (MP2) theory, have been instrumental in dissecting this process. mdpi.comnih.gov

These theoretical models provide valuable data on the energy barriers associated with each step, offering a quantitative understanding of the reaction kinetics.

Table 1: Representative Energy Barriers for N-Alkylphthalimide Formation

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)
Intramolecular CyclizationTetrahedral Intermediate Formation15-20
DehydrationWater Elimination25-30

Note: The values in this table are representative and can vary based on the specific N-alkyl substituent and the computational method employed.

Role of Catalysts in Reaction Pathways (e.g., Acetic Acid Catalysis)

Computational studies have also shed light on the crucial role of catalysts, such as acetic acid, in the formation of N-alkylphthalimides. mdpi.comnih.gov Acetic acid has been shown to facilitate both the cyclization and dehydration steps by acting as a proton shuttle. mdpi.comnih.gov

In the cyclization step, the acetic acid molecule can simultaneously donate a proton to the carbonyl oxygen and accept a proton from the amide nitrogen, thereby lowering the activation energy of the nucleophilic attack. mdpi.comnih.gov Similarly, during the dehydration step, acetic acid can facilitate the removal of a water molecule by protonating the hydroxyl group, making it a better leaving group, while concurrently accepting a proton from the adjacent hydroxyl group. mdpi.comnih.gov This dual role as both a proton donor and acceptor is a key aspect of its catalytic activity. mdpi.comnih.gov

The inclusion of an explicit acetic acid molecule in the computational models has demonstrated a significant reduction in the calculated energy barriers for both steps of the reaction, which is in good agreement with experimental observations. mdpi.comnih.gov

Molecular Modeling Applications in Structural and Electronic Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. For N-alkylphthalimides like 5-Chloro-1-phthalimidopentane, these methods are vital for understanding their three-dimensional structure and electronic properties, which in turn dictate their physical and chemical behavior.

Density Functional Theory (DFT) is a widely used method for these analyses, providing a good balance between accuracy and computational cost. uomustansiriyah.edu.iq Structural analysis involves the determination of optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the phthalimide ring and the conformation of the pentyl chain.

Electronic analysis focuses on the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the generation of molecular electrostatic potential (MEP) maps. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 2: Predicted Structural and Electronic Properties of a Model N-Alkylphthalimide

PropertyPredicted Value
C-N Bond Length (imide)~1.40 Å
C=O Bond Length (imide)~1.22 Å
Dihedral Angle (Phthalimide Ring)~0° (planar)
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap5.0 to 6.0 eV

Note: These values are illustrative for a generic N-alkylphthalimide and would be influenced by the chloro-substituent in this compound.

Prediction of Reactivity and Selectivity Parameters through Theoretical Chemistry

Theoretical chemistry provides a framework for predicting the reactivity and selectivity of chemical reactions. For this compound, this involves identifying the most likely sites for nucleophilic or electrophilic attack and predicting the outcome of reactions with various reagents.

Conceptual DFT provides a set of reactivity descriptors that are derived from the principles of quantum mechanics. nih.govscielo.org.mx These descriptors, such as chemical potential, hardness, and the Fukui function, can be used to quantify the reactivity of different atoms within a molecule. nih.govscielo.org.mx For instance, the Fukui function can identify the sites most susceptible to nucleophilic or electrophilic attack. In this compound, this could help predict the reactivity of the carbonyl carbons, the aromatic ring, and the carbon atom bonded to the chlorine.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed using theoretical descriptors. ufms.br These models establish a mathematical relationship between the chemical structure and the biological activity or chemical reactivity of a series of compounds. ufms.br By calculating a range of electronic and steric descriptors for a set of N-alkylphthalimides, a QSAR model could be built to predict the reactivity of new compounds like this compound.

Table 3: Key Theoretical Descriptors for Reactivity Prediction

DescriptorDefinitionApplication
Chemical Potential (μ)The negative of the electronegativity.Indicates the tendency of a molecule to donate or accept electrons.
Chemical Hardness (η)A measure of the resistance to charge transfer.Relates to the stability and reactivity of the molecule.
Fukui Function (f(r))The change in electron density at a point r when the number of electrons is changed.Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack.

These theoretical approaches are powerful tools for guiding synthetic efforts and for designing molecules with desired reactivity and selectivity.

Applications and Synthetic Utility of Haloalkylphthalimides in Organic Synthesis

Intermediates for the Preparation of Primary Amines

Haloalkylphthalimides like 5-Chloro-1-phthalimidopentane are instrumental in the synthesis of primary amines via the Gabriel synthesis. semanticscholar.orgbyjus.comwikipedia.org This classic method involves the N-alkylation of the potassium salt of phthalimide (B116566) with a suitable alkyl halide. wikipedia.org The resulting N-alkylphthalimide is a stable intermediate where the nitrogen atom is protected. Subsequent cleavage of the phthalimide group, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, liberates the desired primary amine. wikipedia.orglibretexts.orgnrochemistry.com This method provides a reliable route to primary amines that are otherwise challenging to synthesize cleanly. chemistnotes.com

Advantages in Avoiding Over-alkylation in Amine Synthesis

A primary challenge in synthesizing primary amines by direct alkylation of ammonia (B1221849) is the propensity for over-alkylation. chemistnotes.com The initially formed primary amine is often more nucleophilic than ammonia itself, leading to subsequent reactions that produce secondary, tertiary, and even quaternary ammonium (B1175870) salts. byjus.comchemistnotes.com

The Gabriel synthesis elegantly circumvents this issue. scienceinfo.comunacademy.comucalgary.ca By using the phthalimide anion as a surrogate for an amino group, the nitrogen atom is rendered non-nucleophilic after the initial alkylation step. byjus.comucalgary.ca The two adjacent carbonyl groups on the phthalimide structure delocalize the nitrogen's lone pair of electrons, effectively preventing it from engaging in further alkylation reactions. byjus.com This ensures that the reaction stops cleanly at the primary amine stage after the deprotection step, making it a superior method for obtaining pure primary amines. chemistnotes.comunacademy.com

Building Blocks for the Construction of Complex Organic Molecules

The unique structure of this compound makes it a valuable building block in multi-step organic synthesis. Its two distinct reactive sites—the electrophilic carbon attached to the chlorine and the latent nucleophilic primary amine—can be addressed in a controlled, sequential manner. This allows chemists to introduce a five-carbon chain with a terminal primary amine into a target molecule with precision.

Precursors for Various Substituted Pentylamine Compounds

This compound serves as a direct precursor to a wide array of substituted pentylamines. The chlorine atom can be displaced by a variety of nucleophiles in a standard SN2 reaction, allowing for the introduction of different functional groups at one end of the five-carbon chain. Following this modification, the phthalimide group at the other end can be removed to unmask the primary amine, yielding a monosubstituted 1,5-diaminopentane derivative or other functionalized pentylamines.

Role in the Synthesis of Heterocyclic Compounds

This intermediate plays a crucial role in constructing larger molecules that incorporate heterocyclic ring systems, which are common motifs in pharmaceuticals and biologically active compounds. amazonaws.comnih.gov The phthalimido-protected pentylamine chain can be attached to a heterocyclic core via the displacement of its chloro group. Subsequent deprotection of the amine allows it to be incorporated into or further modify the heterocyclic structure. A prominent example is its application in the synthesis of quinoline-based antimalarial drugs. scielo.br

Strategic Intermediates in Pharmaceutical Synthesis

The reliability and versatility of haloalkylphthalimides, including this compound, establish them as strategic intermediates in the pharmaceutical industry. nih.gov Their ability to cleanly introduce an aminoalkyl chain is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs).

Example: Intermediate for Antimalarial Drug Primaquine Phosphate (B84403)

A key application of this chemical scaffold is in the synthesis of the antimalarial drug Primaquine. google.comnih.gov Primaquine is an 8-aminoquinoline (B160924) derivative characterized by a (4-amino-1-methylbutyl)amino side chain. nih.gov While the exact side chain differs slightly, the synthetic strategy for Primaquine and its analogues demonstrates the utility of haloalkylphthalimide intermediates.

In a documented synthesis of a Primaquine analogue, a chloro-phthalimidopentane derivative is used to alkylate the amino group of a substituted 8-aminoquinoline core. This reaction attaches the protected pentylamine side chain to the quinoline (B57606) heterocycle. The final step involves hydrazinolysis to remove the phthalimide protecting group, yielding the primary amine on the side chain and completing the synthesis of the drug candidate. This process highlights the compound's role as a critical building block for installing the required aminoalkyl side chain in complex pharmaceutical agents like Primaquine phosphate. nih.govresearchgate.net

Utility in Total Synthesis Strategies of Natural Products and Bioactive Compounds

This compound has proven to be a valuable precursor in the chemoenzymatic synthesis of intermediates for complex natural products. A notable example is its use in the synthesis of hydroxyspermidine (HSC), a key intermediate in the biosynthetic pathway of the siderophore desferrioxamine E.

In a practical and scalable synthetic route, N-(5-chloropentyl)phthalimide serves as the electrophile in an alkylation reaction with the anion of N-(benzyloxy)-Boc carbamate. This reaction is typically conducted under Finkelstein conditions, where the addition of sodium iodide facilitates the in situ formation of the more reactive iodo-analogue, thereby increasing the reaction efficiency. The reaction proceeds to give the alkylated product in good yield. It is noteworthy that the bromo-analogue, N-(5-bromopentyl)phthalimide, can also be used effectively in this step.

Following the successful alkylation, the phthalimide protecting group is removed. This is commonly achieved by treatment with hydrazine (B178648), which cleaves the imide to release the primary amine. This amine is then reprotected, for instance with a Cbz group, to afford a differentially protected cadaverine (B124047) derivative. This strategic manipulation of protecting groups is crucial for the subsequent steps in the total synthesis. The resulting protected diamine is a key building block for the elaboration of the full hydroxyspermidine structure.

This synthetic strategy highlights the utility of this compound as a bifunctional reagent, allowing for the controlled introduction of a five-carbon chain that is terminally functionalized with a protected amine. The choice of the phthalimide group is advantageous due to its stability under various reaction conditions and the reliable methods for its subsequent cleavage to unveil the primary amine.

Table 1: Key Intermediates in the Synthesis of Hydroxyspermidine (HSC)

Compound NameStructureRole in Synthesis
This compound C₁₃H₁₄ClNO₂Starting material, electrophile
N-(Benzyloxy)-Boc carbamateC₁₂H₁₅NO₄Nucleophile
Alkylated ProductC₂₅H₃₀N₂O₅Intermediate after C-N bond formation
Differentiated CadaverineC₁₈H₂₈N₂O₄Key building block for HSC
Hydroxyspermidine (HSC)C₁₀H₂₄N₂OTarget intermediate

Broader Industrial Applications (e.g., Polymers, Dyes)

While specific industrial applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests significant potential for use in the synthesis of polymers and dyes. The presence of both a reactive chloro group and a versatile phthalimide moiety allows for its incorporation into a variety of macromolecular structures.

Polymers:

The chloroalkane functionality of this compound makes it a suitable candidate for incorporation into polymers through nucleophilic substitution reactions. For instance, it could be grafted onto polymers containing nucleophilic side chains, such as polyvinyl alcohol or chitosan, to introduce the phthalimido group.

More significantly, this compound can be converted into monomers for polymerization. The Gabriel synthesis provides a straightforward route to convert the terminal chloro group into a primary amine, yielding N-(5-aminopentyl)phthalimide. This resulting amino-functionalized phthalimide can then serve as a monomer in the synthesis of polyamides. The reaction of this diamine with a dicarboxylic acid or its derivative would lead to the formation of a polyamide chain containing the phthalimido group as a pendant moiety. The incorporation of the bulky phthalimido group could influence the physical properties of the resulting polyamide, potentially enhancing its thermal stability or altering its solubility characteristics.

Dyes:

The phthalimide scaffold is a known chromophore and is present in the structure of some disperse dyes. While direct use of this compound as a dye might be limited, it can serve as a valuable intermediate in the synthesis of more complex dye molecules. The terminal chloro group provides a handle for attaching the phthalimidopentyl moiety to a dye structure.

Furthermore, the conversion of this compound to N-(5-aminopentyl)phthalimide opens up possibilities for its use in the synthesis of azo dyes. The primary amino group can be diazotized and then coupled with a suitable aromatic coupling component to generate an azo linkage, which is the basis for a vast class of synthetic colorants. The pentylphthalimide portion of the molecule could influence the dye's properties, such as its affinity for certain fibers, its lightfastness, and its color. The length of the pentyl chain could also impact the dye's solubility and its interaction with the substrate.

Table 2: Potential Industrial Utility of this compound Derivatives

DerivativePotential ApplicationSynthetic Pathway
N-(5-Aminopentyl)phthalimideMonomer for PolyamidesGabriel synthesis from this compound
Diazonium salt of N-(5-aminopentyl)phthalimideIntermediate for Azo DyesDiazotization of N-(5-aminopentyl)phthalimide

Retrosynthetic Analysis Involving 5 Chloro 1 Phthalimidopentane As a Key Synthon

Strategic Disconnections for Phthalimide-Protected Amino Alkanes

In the retrosynthetic analysis of complex molecules containing a phthalimide-protected amino alkane moiety, the primary strategic disconnection often involves the carbon-nitrogen bond of the target amine. This approach is particularly useful for synthesizing substituted piperidines, polyamines, and other nitrogen-containing heterocycles. The logic behind this strategy is to simplify the target molecule by breaking it down into a key intermediate, such as 5-Chloro-1-phthalimidopentane, and other readily available precursors.

Consider a target molecule like a substituted piperidine. A key retrosynthetic disconnection would be the bond between the nitrogen atom of the piperidine ring and an adjacent carbon atom that is not part of the five-carbon backbone originating from this compound. This disconnection reveals an acyclic amino precursor, which can be further simplified.

Table 1: Key Retrosynthetic Disconnections for a Hypothetical N-Benzylpiperidine Synthesis

Target MoleculeKey DisconnectionPrecursor SynthonsCorresponding Reagents
N-BenzylpiperidineC-N bond of the piperidine ringA primary amine and a 1,5-dihalopentaneBenzylamine and 1,5-dibromopentane
N-BenzylpiperidineC-N bond of the benzyl groupA secondary piperidine and a benzyl halidePiperidine and benzyl bromide
N-BenzylpiperidineIntramolecular C-N bond formationAn acyclic N-benzyl-5-aminopentyl halideN-Benzyl-5-amino-1-chloropentane

Working backward from the acyclic precursor, the phthalimide (B116566) protecting group on the nitrogen can be introduced. This leads to the identification of this compound as a crucial synthon. The chloro group provides a handle for further functionalization, such as the introduction of a benzyl group via nucleophilic substitution, while the phthalimide group effectively masks the reactive primary amine.

Planning Multistep Synthesis of Complex Targets Utilizing this compound

The utility of this compound becomes evident when planning the multistep synthesis of more intricate molecular architectures. Its bifunctional nature allows for a sequential introduction of different functionalities. A general strategy involves first utilizing the chloro group for chain extension or cyclization, followed by the deprotection of the phthalimide to reveal the primary amine for subsequent reactions.

For instance, in the synthesis of certain polyamine analogues, which are important in various biological processes, this compound can serve as a foundational building block. nih.gov A synthetic plan could involve the following steps:

Alkylation: The chloro group of this compound is displaced by a nucleophile, such as another protected amine, to extend the carbon chain.

Deprotection: The phthalimide group is removed to liberate the primary amine. Common methods for deprotection include treatment with hydrazine (B178648) or sodium borohydride followed by acid workup. researchgate.net

Further Functionalization: The newly exposed primary amine can then be reacted with other electrophiles to complete the synthesis of the target polyamine.

This stepwise approach, facilitated by the distinct reactivity of the chloro and phthalimide groups, allows for the controlled and efficient assembly of complex nitrogen-containing molecules.

Table 2: Illustrative Multistep Synthesis Plan for a Spermidine Analogue

StepTransformationReactantsProduct
1Nucleophilic SubstitutionThis compound, N-Boc-1,3-diaminopropaneN-(5-Phthalimidopentyl)-N'-Boc-1,3-diaminopropane
2Phthalimide DeprotectionProduct from Step 1, Hydrazine hydrate (B1144303)N-(5-Aminopentyl)-N'-Boc-1,3-diaminopropane
3AcylationProduct from Step 2, Acyl chlorideN-Acyl-N'-(5-aminopentyl)-N''-Boc-1,3-diaminopropane
4Boc DeprotectionProduct from Step 3, Trifluoroacetic acidN-Acyl-spermidine analogue

The Concept of Protecting Groups in Amine Synthesis: Phthalimide as a Protecting Group

In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. The phthalimide group is a widely used protecting group for primary amines. organic-chemistry.org

The use of the phthalimide group is central to the Gabriel synthesis, a classic method for preparing primary amines from alkyl halides. organic-chemistry.org In this reaction, potassium phthalimide is used as an ammonia (B1221849) surrogate. The nitrogen in phthalimide is significantly less nucleophilic than a primary amine due to the electron-withdrawing effect of the two adjacent carbonyl groups. This prevents the over-alkylation that is often a problem when using ammonia or primary amines directly in substitution reactions.

Key Features of the Phthalimide Protecting Group:

Stability: The phthalimide group is robust and stable to a wide range of reaction conditions, including many oxidation, reduction, and organometallic reactions.

Introduction: It is readily introduced by reacting a primary amine with phthalic anhydride (B1165640) or by the reaction of an alkyl halide with potassium phthalimide.

Removal (Deprotection): The phthalimide group can be cleaved under specific conditions to release the primary amine. The most common method is the Ing-Manske procedure, which involves treatment with hydrazine hydrate. Alternative methods include acidic or basic hydrolysis, and reduction with sodium borohydride. researchgate.netorganic-chemistry.org

The phthalimide group in this compound serves the crucial purpose of allowing selective reactions at the chloro-terminated end of the molecule without interference from the highly reactive primary amine.

Retro-synthetic Approaches to Halogenated Alkyl Chains for Direct Precursors

The retrosynthetic analysis of this compound itself reveals its origins from simpler, more fundamental starting materials. The most logical disconnection is at the carbon-nitrogen bond of the phthalimide and the carbon-chlorine bond.

This leads to two primary synthetic routes in the forward direction:

From a Dihaloalkane: The synthesis can start from 1,5-dichloropentane (B10660) or 1-bromo-5-chloropentane (B104276). Reaction with potassium phthalimide will selectively displace one of the halogens (the more reactive one in the case of the bromo-chloro derivative) to form this compound.

From an Amino Alcohol: Another common precursor is 5-amino-1-pentanol. wikipedia.org The amino group is first protected as a phthalimide by reacting with phthalic anhydride. The hydroxyl group is then converted to a chloro group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Table 3: Retrosynthetic Analysis of this compound

DisconnectionPrecursor SynthonsCorresponding Reagents
C-N (Phthalimide)Phthalimide anion and a 5-chloropentyl cationPotassium phthalimide and 1,5-dihalopentane
C-ClA 5-phthalimidopentyl alcohol and a chloride source5-Phthalimido-1-pentanol and Thionyl chloride

These retrosynthetic pathways highlight the accessibility of this compound from readily available and inexpensive starting materials, further underscoring its value as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloro-1-phthalimidopentane with high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a pentane backbone with a phthalimido-protected amine group, followed by chlorination. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the final product .
  • Purity Validation : Melting point analysis and ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) are critical .
    • Experimental Design : Detailed protocols must include molar ratios, solvent systems, and temperature control to ensure reproducibility. Excess reagents (e.g., phthalic anhydride) may be required to drive the reaction to completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR : ¹H/¹³C NMR to confirm the phthalimido group (δ 7.6–7.8 ppm for aromatic protons) and chloroalkane chain (δ 3.5–4.0 ppm for CH₂Cl) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching of phthalimide) and 650 cm⁻¹ (C-Cl bond) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic Cl pattern .
    • Data Interpretation : Cross-reference spectral data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform kinetic assays in buffered solutions (pH 2–12) to monitor degradation via UV-Vis spectroscopy (λmax = 260–280 nm for phthalimide) .
  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange or hydrolysis pathways .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels, ensuring sample triplicates to minimize variability .
    • Conflict Resolution : Reconcile discrepancies by verifying solvent purity and excluding trace metal catalysts (e.g., Fe³⁺) that may accelerate decomposition .

Q. What strategies mitigate side reactions during the alkylation of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce competing elimination .
  • Temperature Control : Maintain reactions at 0–5°C to suppress Wagner-Meerwein rearrangements .
  • Byproduct Identification : LC-MS or GC-MS can detect undesired products (e.g., dechlorinated analogs or phthalic acid derivatives) .
    • Advanced Analysis : Density Functional Theory (DFT) calculations predict regioselectivity and transition-state energies to refine reaction conditions .

Q. How does the electron-withdrawing phthalimido group influence the electrophilicity of the chloro substituent in this compound?

  • Methodological Answer :

  • Computational Modeling : Use Gaussian or ORCA software to calculate partial charges and LUMO maps, revealing enhanced electrophilicity at the chloro-bearing carbon .
  • Experimental Validation : Compare SN2 reaction rates with non-phthalimido analogs (e.g., 1-chloropentane) in nucleophilic substitution assays .
  • Table : Comparative Reactivity Data
SubstrateReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
This compound2.5 × 10⁻³85.2
1-Chloropentane1.1 × 10⁻⁴112.7
Data derived from pseudo-first-order kinetics in aqueous ethanol .

Guidelines for Literature Review and Reproducibility

  • Avoiding Redundancy : Cite only seminal works (e.g., phthalimide protection strategies) and recent advancements in chloroalkane chemistry. Use Google Scholar to prioritize high-impact studies sorted by citation count .
  • Supplementary Materials : Deposit raw spectral data, crystallographic files (if available), and detailed synthetic protocols in repositories like Figshare or institutional databases, adhering to FAIR principles .
  • Ethical Reporting : Disclose failed experiments (e.g., alternative chlorination methods) to prevent publication bias .

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